4-Ethynylbenzoic acid CAS number and properties
4-Ethynylbenzoic acid CAS number and properties
An In-depth Technical Guide to 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Ethynylbenzoic acid, a versatile building block in organic synthesis with significant applications in pharmaceutical development and materials science.
Core Properties and CAS Number
4-Ethynylbenzoic acid, also known as 4-carboxyphenylacetylene, is a bifunctional organic compound containing both a carboxylic acid and a terminal alkyne group. Its unique structure allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.
Chemical Structure:
Caption: Chemical structure of 4-Ethynylbenzoic acid.
The Chemical Abstracts Service (CAS) registry number for 4-Ethynylbenzoic acid is 10602-00-3 [1][2][3][4].
Physicochemical and Spectroscopic Data
A summary of the key quantitative properties of 4-Ethynylbenzoic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 10602-00-3 | [1][2][3][4] |
| Molecular Formula | C₉H₆O₂ | [1][2][3] |
| Molecular Weight | 146.14 g/mol | [1][2][3] |
| Appearance | White to light yellow or orange powder/crystals | [1][2][5] |
| Melting Point | ~200 °C (decomposes) | [1][5] |
| Purity | ≥90% to >98% (depending on supplier) | [1][2][5] |
| Solubility | Sparingly soluble in water. | |
| Storage Temperature | 2-8°C | [1][2] |
Spectroscopic data, including ¹³C NMR, GC-MS, and FTIR spectra, are available in public databases such as PubChem[4].
Experimental Protocols
Synthesis of 4-Ethynylbenzoic Acid
A common method for the synthesis of 4-Ethynylbenzoic acid involves the deprotection of a silyl-protected precursor. The following protocol is adapted from literature procedures.
Reaction Scheme:
Caption: Workflow for the synthesis of 4-Ethynylbenzoic acid.
Detailed Methodology:
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Reaction Setup: In a round-bottom flask, dissolve methyl 4-[(trimethylsilyl)ethynyl]benzoate in a methanol (B129727) solution containing potassium hydroxide.
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Reaction: Heat the mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of 2-3 using hydrochloric acid (HCl).
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Extraction: Extract the aqueous solution with ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification
The crude 4-Ethynylbenzoic acid can be purified by recrystallization.
Purification Workflow:
Caption: General workflow for the purification of 4-Ethynylbenzoic acid by recrystallization.
Detailed Methodology:
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Solvent Selection: Choose a suitable solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water or ethyl acetate/hexanes).
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Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent.
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Decolorization (Optional): If the solution is colored, activated charcoal can be added, and the solution can be heated briefly before hot filtration.
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Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Role in Synthesis and Potential Applications
4-Ethynylbenzoic acid's primary significance lies in its utility as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature allows for orthogonal chemical modifications. The carboxylic acid group can undergo esterification, amidation, and other related reactions, while the terminal alkyne is amenable to a variety of transformations, most notably the Sonogashira coupling and click chemistry reactions.
Logical Relationship of Applications:
Caption: The role of 4-Ethynylbenzoic acid as a precursor in various applications.
Role in Drug Development
While there is no direct evidence of 4-Ethynylbenzoic acid itself being a modulator of specific signaling pathways, it is a crucial component in the synthesis of various pharmaceutically active compounds. Its rigid structure and ability to form carbon-carbon bonds make it a valuable scaffold in drug design. For instance, it can be incorporated into larger molecules that may act as enzyme inhibitors or receptor ligands. The biological activity of these resulting molecules is determined by their overall structure and not solely by the 4-ethynylbenzoyl moiety.
It is worth noting that a structurally related compound, 4-hydroxy-benzoic acid, has been shown to exhibit estrogen-like effects by activating the ERK, PI3K/AKT, and ERα signaling pathways. This suggests that derivatives of benzoic acid can indeed interact with biological signaling cascades.
Materials Science
In materials science, 4-Ethynylbenzoic acid is used in the synthesis of functional polymers and nanomaterials. The ethynyl (B1212043) group can be polymerized or used for surface functionalization, while the carboxylic acid group can be used to anchor the molecule to surfaces or other molecules. These materials have potential applications in electronics, sensing, and drug delivery.
Safety Information
4-Ethynylbenzoic acid is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
